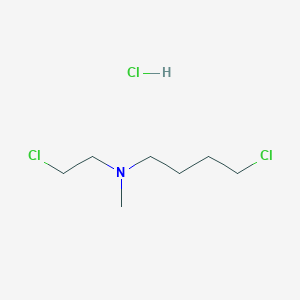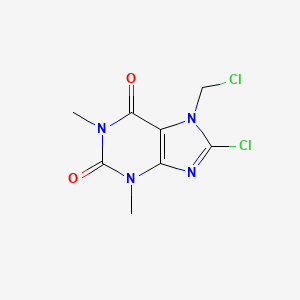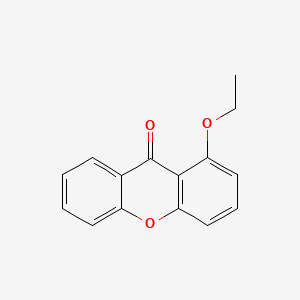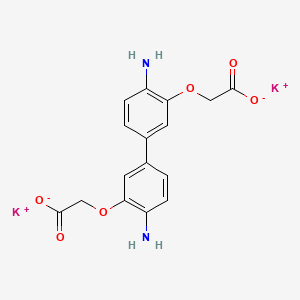![molecular formula C12H8O2S2 B12803112 thieno[2,3-f][1]benzothiol-4-yl acetate CAS No. 31937-00-5](/img/structure/B12803112.png)
thieno[2,3-f][1]benzothiol-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno2,3-fbenzothiol-4-yl acetate typically involves the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides, followed by cyclization. One common method involves the use of 2-aminobenzenethiol and acetic anhydride under acidic conditions to form the desired product . Another approach includes the use of microwave irradiation to accelerate the reaction, providing a more efficient and environmentally friendly synthesis .
Industrial Production Methods
Industrial production of thieno2,3-fbenzothiol-4-yl acetate may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Thieno2,3-fbenzothiol-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted thienobenzothiol-4-yl acetate derivatives.
Scientific Research Applications
Thieno2,3-fbenzothiol-4-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of thieno2,3-fbenzothiol-4-yl acetate involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Thieno2,3-fbenzothiol-4-yl acetate is unique due to its specific structural features and reactivity. Similar compounds include:
Benzothiazole: Known for its wide range of biological activities, including anticancer and antimicrobial properties.
Thiazole: Another sulfur-containing heterocycle with applications in medicinal chemistry.
Benzoxazole: Similar in structure but contains an oxygen atom instead of sulfur, leading to different chemical properties and applications
Properties
CAS No. |
31937-00-5 |
|---|---|
Molecular Formula |
C12H8O2S2 |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
thieno[2,3-f][1]benzothiol-4-yl acetate |
InChI |
InChI=1S/C12H8O2S2/c1-7(13)14-11-9-3-5-15-10(9)6-8-2-4-16-12(8)11/h2-6H,1H3 |
InChI Key |
DGANHODTSBSIED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=CC3=C1C=CS3)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


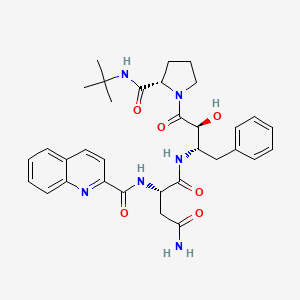
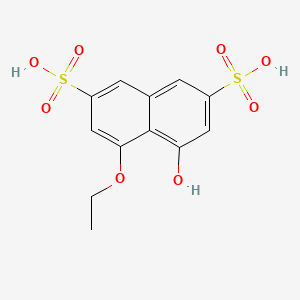

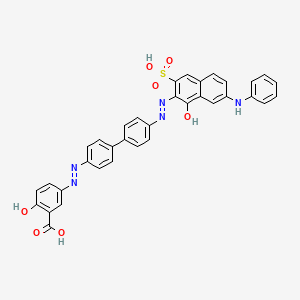
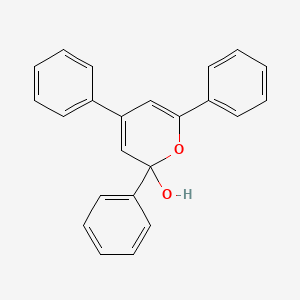

![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)
